molecular formula C8H10F3N3O2 B2658895 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid CAS No. 2247206-82-0

2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid

Cat. No. B2658895
CAS RN: 2247206-82-0
M. Wt: 237.182
InChI Key: FORGATGITBPWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid, also known as MPPA, is a synthetic compound that has been the subject of scientific research due to its potential biochemical and physiological effects. MPPA is an amino acid derivative that has been synthesized through various methods and has been studied for its mechanism of action and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid as a DPP-IV inhibitor is thought to involve the binding of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid to the active site of the enzyme, preventing the cleavage of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of these hormones, which in turn stimulates insulin secretion and improves glucose tolerance.
Biochemical and Physiological Effects:
In addition to its potential as a DPP-IV inhibitor, 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid has been studied for its potential biochemical and physiological effects. 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid has been shown to have antioxidant and anti-inflammatory properties, and may have potential as a therapeutic agent for the treatment of oxidative stress-related diseases such as cardiovascular disease and neurodegenerative disorders. 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid has also been shown to have potential as a radioprotective agent, protecting cells from the damaging effects of ionizing radiation.

Advantages and Limitations for Lab Experiments

One advantage of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid as a research tool is its specificity as a DPP-IV inhibitor, which allows for the study of the role of DPP-IV in various physiological processes. However, one limitation of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid is its potential toxicity at higher concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid. One area of research is the development of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of the potential therapeutic applications of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid in the treatment of type 2 diabetes, cardiovascular disease, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms of action of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid and its potential interactions with other physiological processes.

Synthesis Methods

2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid has been synthesized through various methods, including the reaction of 5-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid with ammonia, followed by the reaction with chloroacetic acid. Other methods include the reaction of 5-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid with glycine ethyl ester hydrochloride, followed by the reaction with sodium hydroxide.

Scientific Research Applications

2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid has been studied for its potential applications in scientific research. One of the main areas of research is the study of 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that plays a role in the regulation of glucose metabolism and has been implicated in the pathogenesis of type 2 diabetes. 2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid has been shown to inhibit DPP-IV activity in vitro and in vivo, and may have potential as a therapeutic agent for the treatment of type 2 diabetes.

properties

IUPAC Name

2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c1-5-6(12-3-7(15)16)2-13-14(5)4-8(9,10)11/h2,12H,3-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORGATGITBPWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(F)(F)F)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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